![molecular formula C11H16ClN3 B572153 (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride CAS No. 1234863-36-5](/img/structure/B572153.png)
(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride
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Overview
Description
“1H-Benzimidazole, 2-methyl-” is a benzimidazole derivative with the molecular formula C8H8N2 . Benzimidazole derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc .
Synthesis Analysis
Benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, can be synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole, 2-methyl-” can be viewed using Java or Javascript . For a similar compound, “Omeprazole Related Compound E”, the empirical formula is C17H19N3O4S and the molecular weight is 361.42 .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride, have been shown to possess significant antimicrobial properties . They are effective against a variety of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Anticancer Research
These compounds have also been explored for their potential in anticancer therapy . They can act as inhibitors for certain enzymes that are overexpressed in cancer cells, thereby halting the proliferation of malignant cells .
Anthelmintic Applications
In veterinary medicine, benzimidazole derivatives are used as anthelmintics to treat parasitic worm infestations. Their efficacy in disrupting the energy metabolism of parasites makes them a crucial tool in animal healthcare .
Antiviral Uses
The structural similarity of benzimidazoles to nucleotides allows them to interfere with viral replication. This makes ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride a candidate for the development of antiviral drugs , particularly for treating diseases caused by RNA viruses .
Cardiovascular Drug Development
Benzimidazole derivatives have been found to exhibit antihypertensive activities , which are beneficial in treating cardiovascular diseases. They can modulate blood pressure by affecting various pathways, including calcium channels and angiotensin-converting enzymes .
Neurological Disorders
These compounds have shown promise in the treatment of neurological disorders . They can act on the central nervous system, offering potential therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Mechanism of Action
- Tavman, A., Ikiz, S., Funda Bagcigil, A., Yakut Özgür, N., & Ak, S. (2010). Spectral characterizations and antibacterial effect of 2-(5-R-1H-benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Bulletin of the Chemical Society of Ethiopia, 24(3)
- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains.
Future Directions
properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBREHSYAXDSI-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712328 |
Source
|
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride | |
CAS RN |
33545-97-0 |
Source
|
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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